Cas no 146-77-0 (2-Chloroadenosine)

2-Chloroadenosine 化学的及び物理的性質
名前と識別子
-
- 2-Chloroadenosine
- 2-Chloroadenosine, Hemihydrate
- 6-amino-2-chloropurine riboside
- 2-CADO Hydrate
- 2-CADO,6-Amino-2-chloropurine riboside
- 2-Chloroadenosine Hydrate
- 6-Amino-2-chloro-9-(β-D-ribofuranosyl)purine Hydrate
- 6-Amino-2-chloropurine Riboside Hydrate
- 2-CADO
- CADO
- Cl AS
- Cl-Ado
- CI-ADO
- AT-265B
- 2-CL-ADO
- NSC 36896
- CHLOROADENOSINE
- ADENOSINE, 2-CHLORO-
- 2-Chloroadenosinehemihydrate
- 2-Chloro Adenosine
- (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 2 ClAdo
- MLS000028365
- 7W7ZUG45G8
- BIXYYZIIJIXVFW-UUOKFMHZSA-N
- SMR000058612
- 2 Chloroadenosine
- (2R,3R,4S,5R)-2-(6-amino-2-chloro-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2
- 2Cl-Ado
- REGID_for_CID_8974
- 2-Chloroado
- PDSP1_000569
- NCGC00021540-06
- CHEMBL285819
- CS-W008344
- NCGC00021540-05
- UNII-7W7ZUG45G8
- EINECS 205-678-3
- 2-CI Adenosine
- CHEBI:125640
- GTPL372
- 2-chloro[3h]adenosine
- Opera_ID_460
- BDBM50009525
- NCGC00021540-04
- HY-W008344
- 2-Chloro-9-(beta-D-ribofuranosyl)adenine
- BRN 0043957
- PDSP2_000983
- 2-chloro-adenosine
- C10H12ClN5O4
- 103090-47-7
- 4-26-00-03725 (Beilstein Handbook Reference)
- 2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- AS-12085
- PD003180
- 146-77-0
- AKOS015896917
- (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- CCG-101063
- 5-Chloroformycin A
- AM83941
- AMY2581
- PDSP2_001193
- MLS001424176
- HB2844
- 81012-94-4
- AKOS015995296
- NCGC00021540-11
- MFCD00005734
- DTXSID301017134
- 2-Chloroadenosine (CADO)
- PDSP1_000999
- Adenosine, 2-chloro-; 2-Chloroadenosine; 2-Chloro-D-adenosine; Antibiotic AT 265B; CADO; NSC 36896
- Z1741982920
- SCHEMBL104094
- NC00313
- NCGC00021540-03
- HMS2051B22
- MLS002153284
- PDSP2_000567
- HMS2235K11
- PDSP1_001209
- Q27071883
- (2R,3R,4S,5R)-2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- EN300-181910
- NSC-36896
- (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-[6-Amino-2-(2-cyclopentyl-ethylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- DB-005234
-
- MDL: MFCD00005734
- インチ: 1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
- InChIKey: BIXYYZIIJIXVFW-UUOKFMHZSA-N
- ほほえんだ: ClC1=NC(=C2C(=N1)N(C([H])=N2)[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])[H]
- BRN: 0043957
計算された属性
- せいみつぶんしりょう: 301.05800
- どういたいしつりょう: 301.057782
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- 疎水性パラメータ計算基準値(XlogP): -0.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.8359 (rough estimate)
- ゆうかいてん: 162°C(lit.)
- ふってん: 591.8 °C at 760 mmHg
- フラッシュポイント: 591.8 °C at 760 mmHg
- 屈折率: -50 ° (C=0.1, H2O)
- ようかいど: H2O: 10 mg/mL, clear, colorless
- すいようせい: Soluble in water.
- PSA: 139.54000
- LogP: -0.74540
2-Chloroadenosine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- RTECS番号:AU7357550
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
2-Chloroadenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017132-25g |
2-Chloroadenosine |
146-77-0 | ≥96% | 25g |
¥509.00 | 2024-07-09 | |
Chemenu | CM249563-500g |
2-Chloroadenosine |
146-77-0 | 98% | 500g |
$*** | 2023-03-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2192-100MG |
2-Chloroadenosine |
146-77-0 | >98.0%(T)(HPLC) | 100mg |
¥120.00 | 2024-04-17 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01685-10g |
2-Chloroadenosine |
146-77-0 | 97% | 10g |
¥369 | 2023-09-15 | |
LKT Labs | C2948-5 mg |
Chloroadenosine |
146-77-0 | ≥98% | 5mg |
$51.90 | 2023-07-11 | |
LKT Labs | C2948-50 mg |
Chloroadenosine |
146-77-0 | ≥98% | 50mg |
$175.90 | 2023-07-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006664-1g |
2-Chloroadenosine |
146-77-0 | 99% | 1g |
¥27 | 2023-09-10 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01685-1g |
2-Chloroadenosine |
146-77-0 | 97% | 1g |
¥66 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8215-250G |
(2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
146-77-0 | 97% | 250g |
¥ 3,135.00 | 2023-04-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14464-50mg |
2-Chloroadenosine |
146-77-0 | 98% | 50mg |
¥1000.00 | 2023-09-09 |
2-Chloroadenosine 関連文献
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Georgii V. Sidorov,Nikolai F. Myasoedov Russ. Chem. Rev. 1999 68 229
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Cornelia G. Palivan,Ozana Fischer-Onaca,Mihaela Delcea,Fabian Itel,Wolfgang Meier Chem. Soc. Rev. 2012 41 2800
-
Yawen Chen,Qingzhi Zhang,Xuan Feng,Marta Wojnowska,David O'Hagan Org. Biomol. Chem. 2021 19 10081
-
4. Interpretation of the slow reaction and second limit of hydrogen oxygen mixtures by computer methodsR. R. Baldwin,D. Jackson,R. W. Walker,S. J. Webster Trans. Faraday Soc. 1967 63 1676
-
Anna Rodríguez,Angel Guerrero,Hugo Gutierrez-de-Terán,David Rodríguez,José Brea,María I. Loza,Gloria Rosell,M. Pilar Bosch Med. Chem. Commun. 2015 6 1178
-
Hui-Jing Wang,Yang-Yang Zhong,You-Cai Xiao,Fen-Er Chen Org. Chem. Front. 2022 9 1719
-
Yeong Jun Yu,Young Hye Kim,Kyuhwan Na,Seo Yun Min,Ok Kyung Hwang,Da Kyeong Park,Doo Yeon Kim,Se Hoon Choi,Roger D. Kamm,Seok Chung,Jeong Ah Kim Lab Chip 2018 18 2604
-
Tingting Ding,Fan Tang,Guangcheng Ni,Jiang Liu,Hang Zhao,Qianming Chen RSC Adv. 2020 10 6223
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides Purine nucleosides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
2-Chloroadenosineに関する追加情報
Introduction to 2-Chloroadenosine (CAS No. 146-77-0): Applications and Recent Research Developments
2-Chloroadenosine, with the chemical formula C10H10N5O4Cl, is a nucleoside derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. Its molecular structure incorporates a chlorine substituent at the 2-position of the adenosine base, which imparts unique biochemical properties and makes it a valuable intermediate in synthetic chemistry. This compound is identified by the Chemical Abstracts Service registry number CAS No. 146-77-0, underscoring its established role in scientific literature and industrial applications.
The significance of 2-Chloroadenosine lies in its versatility as a precursor for various pharmacologically active molecules. Researchers have leveraged its reactive chloro group to develop novel therapeutic agents targeting diverse biological pathways. One of the most compelling aspects of this compound is its utility in the synthesis of modified nucleosides, which exhibit enhanced stability and bioavailability compared to their unmodified counterparts. Such modifications are critical for designing drugs that can withstand metabolic degradation and achieve targeted delivery to specific cellular compartments.
In recent years, 2-Chloroadenosine has been extensively studied for its potential in modulating inflammatory responses and immune functions. Preclinical studies have demonstrated that derivatives of this compound can interact with adenosine receptors (A1, A2A, A2B, and A3), thereby influencing signaling cascades involved in pain perception, neuroprotection, and anti-inflammatory effects. The chlorine atom at the 2-position enhances the reactivity of 2-Chloroadenosine, allowing for further functionalization into more complex molecules with tailored biological activities. This flexibility has made it a cornerstone in medicinal chemistry efforts aimed at developing next-generation therapeutics.
The pharmaceutical industry has shown particular interest in 2-Chloroadenosine due to its potential applications in treating neurological disorders. Emerging research indicates that adenosine receptor modulators, including derivatives of this compound, may offer novel treatments for conditions such as Alzheimer’s disease, multiple sclerosis, and Parkinson’s disease. The ability to fine-tune the chemical structure of 2-Chloroadenosine derivatives has enabled scientists to develop molecules that selectively target specific adenosine receptors, thereby minimizing side effects associated with non-selective agents.
Moreover, 2-Chloroadenosine has found utility in the development of antiviral and anticancer agents. Its structural framework provides a scaffold for creating compounds that can interfere with viral replication or inhibit tumor growth. For instance, researchers have explored its use in designing nucleoside analogs that disrupt RNA synthesis in pathogens or induce apoptosis in cancer cells. The chlorine substituent enhances the electrophilicity of 2-Chloroadenosine, facilitating its incorporation into phosphodiester bonds during nucleotide synthesis—a key step in antiviral drug development.
The synthetic pathways for producing 2-Chloroadenosine have also seen significant advancements. Modern methodologies focus on optimizing yield and purity while minimizing environmental impact. Catalytic chlorination techniques and enzymatic modifications have been employed to achieve high selectivity and efficiency in converting adenosine into 2-Chloroadenosine. These innovations not only streamline production but also align with green chemistry principles by reducing waste and hazardous byproducts.
In academic research circles, 2-Chloroadenosine continues to be a subject of intense investigation due to its multifaceted biological activities. Studies have revealed its potential role in regulating blood flow, neurotransmission, and immune responses. The ability to modify its structure allows researchers to explore new therapeutic strategies across multiple disciplines, including cardiology, neurology, and immunology. The growing body of evidence supporting the efficacy of 2-Chloroadenosine derivatives underscores their promise as lead compounds for future drug development.
The commercial availability of CAS No. 146-77-0 ensures that researchers worldwide can access this compound for their studies without significant hurdles. Suppliers specializing in fine chemicals provide high-purity grades of 2-Chloroadenosine, ensuring reproducibility across different experimental conditions. This accessibility has accelerated the pace of discovery and innovation in nucleoside-based therapeutics.
Looking ahead, the future prospects for 2-Chloroadenosine appear bright as new synthetic routes are developed and additional biological functions are uncovered. Its role as a key intermediate in drug discovery continues to solidify its importance in pharmaceutical research. As scientists delve deeper into understanding adenosine receptor biology, compounds derived from 2-Chloroadenosine are poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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